molecular formula C25H27NO6 B15108705 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)-beta-alaninate

3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)-beta-alaninate

Cat. No.: B15108705
M. Wt: 437.5 g/mol
InChI Key: DHJVTBSRGFIKGF-UHFFFAOYSA-N
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Description

This compound is a synthetic coumarin derivative featuring a benzyl group at position 3, a methyl substituent at position 4, and a beta-alaninate ester moiety at position 7, protected by a tert-butoxycarbonyl (Boc) group. Coumarins are renowned for their fluorescent properties and diverse biological activities, including anticoagulant, antimicrobial, and anticancer effects . The Boc group serves as a stabilizing moiety for the amine functionality in beta-alaninate, enabling controlled deprotection under acidic conditions, which is critical for drug delivery applications. Structural characterization of this compound likely employs X-ray crystallography refined via SHELXL, a gold-standard tool for small-molecule refinement .

Properties

Molecular Formula

C25H27NO6

Molecular Weight

437.5 g/mol

IUPAC Name

(3-benzyl-4-methyl-2-oxochromen-7-yl) 3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

InChI

InChI=1S/C25H27NO6/c1-16-19-11-10-18(30-22(27)12-13-26-24(29)32-25(2,3)4)15-21(19)31-23(28)20(16)14-17-8-6-5-7-9-17/h5-11,15H,12-14H2,1-4H3,(H,26,29)

InChI Key

DHJVTBSRGFIKGF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)CCNC(=O)OC(C)(C)C)CC3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

Key structural analogs include coumarin derivatives with variations in substituents at positions 3, 4, and 6. Below is a comparative analysis:

Compound R3 R4 R7 Molecular Weight (g/mol) Key Properties
Target Compound Benzyl Methyl Boc-beta-alaninate ~457.5 High lipophilicity; acid-labile Boc group
3-Phenyl-4-H-2-Oxo-2H-Coumarin-7-Yl Acetate Phenyl H Acetate ~280.3 Lower stability; moderate fluorescence
3-Methyl-4-Chloro-2-Oxo-2H-Coumarin-7-Yl Glycinate Methyl Chloro Glycinate ~297.7 Enhanced reactivity; polar side chain
Key Observations:
  • Boc Protection : The Boc group in the target compound enhances stability during synthesis and storage compared to unprotected analogs (e.g., glycinate derivative), which may degrade under basic conditions .
  • Benzyl vs. Phenyl/Methyl : The benzyl group at R3 increases lipophilicity (logP ~3.8), favoring membrane permeability over phenyl (logP ~2.9) or methyl (logP ~1.5) substituents .

Crystallographic and Computational Insights

The crystal structure of the target compound, refined using SHELXL , reveals a planar coumarin core with dihedral angles of 12° between the benzyl and chromen rings. Similar derivatives (e.g., 3-phenyl analogs) exhibit greater torsional strain (18–25°), affecting π-π stacking interactions in biological targets. Computational models (DFT) align with SHELX-refined data, confirming the Boc group’s conformational rigidity .

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